molecular formula C13H14N2O4 B1499455 (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate CAS No. 67513-63-7

(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate

Cat. No.: B1499455
CAS No.: 67513-63-7
M. Wt: 262.26 g/mol
InChI Key: DYZILRGWMZBOJF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C15H16N2O6. It is a derivative of pyrrolidinone and is known for its utility in various scientific and industrial applications. This compound is characterized by its benzyl group attached to a 1-methyl-2,5-dioxopyrrolidin-3-yl carbamate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-methyl-2,5-dioxopyrrolidin-3-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C to ensure the formation of the desired enantiomer.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to optimize yield and purity. The process involves continuous monitoring and adjustments to maintain the reaction conditions, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry. It is used as a reagent in organic synthesis, particularly in the protection of amino groups in peptides and proteins. Additionally, it serves as an intermediate in the synthesis of biologically active molecules and pharmaceuticals.

Mechanism of Action

The mechanism by which (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. It is also involved in the modulation of biological pathways related to protein synthesis and degradation.

Comparison with Similar Compounds

(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include benzyl chloroformate and benzyl carbonochloridate. While these compounds share the benzyl group, they differ in their functional groups and reactivity profiles.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

benzyl N-[(3R)-1-methyl-2,5-dioxopyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-15-11(16)7-10(12(15)17)14-13(18)19-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZILRGWMZBOJF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C[C@H](C1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659183
Record name Benzyl [(3R)-1-methyl-2,5-dioxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179915-12-9, 67513-63-7
Record name Carbamic acid, [(3R)-1-methyl-2,5-dioxo-3-pyrrolidinyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179915-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [(3R)-1-methyl-2,5-dioxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate
Reactant of Route 3
Reactant of Route 3
(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate
Reactant of Route 4
Reactant of Route 4
(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate
Reactant of Route 5
Reactant of Route 5
(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate
Reactant of Route 6
Reactant of Route 6
(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.